5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
Description
Properties
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-5-6-3-7(4-6)9-1-2-10-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACODSSJUUMKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936699-41-0 | |
| Record name | 5,8-dioxaspiro[3.4]octane-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHO
Structural Characteristics:
- The compound features a spirocyclic structure, which contributes to its reactivity and interaction with biological systems.
- It contains aldehyde functional groups, which are pivotal in chemical reactions and biological activities.
Organic Synthesis
5,8-Dioxaspiro[3.4]octane-2-carbaldehyde serves as an important building block in organic synthesis. Its structure allows for:
- Functionalization: The aldehyde group can be readily modified to synthesize more complex molecules.
- Reactivity in Diels-Alder Reactions: Its spirocyclic nature makes it suitable for cycloaddition reactions, leading to the formation of diverse organic compounds.
Medicinal Chemistry
The compound has potential applications in drug development due to its unique structure:
- Pharmacophore Design: It can act as a lead compound in designing new drugs targeting specific biological pathways.
- Bioactivity Studies: Research indicates that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.
Material Science
In material science, this compound can be utilized for:
- Polymer Synthesis: Its reactive aldehyde group can be used in polymerization reactions to create novel materials with specific properties.
- Coatings and Adhesives: The compound's unique structure may enhance the performance of coatings and adhesives in industrial applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with enzymes involved in metabolic pathways showed that it effectively inhibited enzyme activity. This property indicates its potential use in therapeutic applications targeting metabolic disorders.
Comparison with Similar Compounds
1,7-Dioxaspiro[5.5]undecane
This 6,6-spiroketal exhibits greater conformational stability due to its larger ring size, which accommodates hyperconjugative interactions (2p(O) → σ*C-O) that minimize steric strain. The anomeric effect stabilizes axial substituents, a feature less pronounced in smaller spirocycles like 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde .
1,7-Dioxaspiro[4.4]non-2-ene-4,6-dione (15)
A γ-lactone derivative synthesized via Dess–Martin oxidation, this compound shares the spirocyclic core but incorporates additional carbonyl groups. The presence of conjugated double bonds and electron-withdrawing groups reduces its stability compared to the aldehyde derivative, as observed in its tendency to form bicyclic byproducts (e.g., 5,8-dioxabicyclo[4.3.0]non-3-ene-2,9-dione) under acidic conditions .
2-Methyl-5,8-Dioxaspiro[3.4]octane-1-carboxaldehyde
The methyl substitution at the 2-position introduces steric hindrance, altering reactivity. For example, the methyl group reduces electrophilicity at the aldehyde carbon, making it less reactive in nucleophilic additions compared to the unsubstituted parent compound .
Stability and Reactivity
Hyperconjugation Effects
Smaller spirocycles like this compound exhibit weaker σ-conjugation (2p(O) → σ*C-O) compared to 6,6-spiroketals (e.g., 1,7-Dioxaspiro[5.5]undecane), resulting in reduced thermodynamic stability. This is evident in their lower resistance to hydrolytic cleavage under acidic or aqueous conditions .
Biolubricant Precursors
Spirocyclic dioxanes such as 1,4-dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] derivatives are explored as biolubricants due to their low-temperature fluidity and oxidative stability. In contrast, this compound’s aldehyde functionality makes it more suited for polymer crosslinking or pharmaceutical intermediates .
Preparation Methods
Starting Materials and General Considerations
- Starting materials are generally commercially available or synthesized in-house, including alcohol precursors and halogenated intermediates.
- Solvents such as dry acetonitrile are used under inert atmosphere (argon) to prevent moisture and oxygen interference.
- Reactions are monitored by thin-layer chromatography (TLC) and products purified by silica gel column chromatography.
- Characterization includes NMR (¹H, ¹³C), HRMS, and sometimes X-ray crystallography for structural confirmation.
Iodocyclization-Based Synthesis
A key synthetic route involves iodocyclization of appropriate alcohol precursors to form the spirocyclic ring system. The general procedure is as follows:
- Dissolve the alcohol precursor (e.g., 16.2 g, 0.1 mol) in dry acetonitrile (150 mL) under argon.
- Add iodine or an iodine source to induce cyclization, forming the spirocyclic intermediate.
- The reaction proceeds typically at room temperature or slightly elevated temperatures.
- After completion, the reaction mixture is worked up and purified by column chromatography.
This method is exemplified by the synthesis of 2,2-difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane derivatives, which are intermediates in the synthesis of the target aldehyde.
Functional Group Transformation to Aldehyde
Following the formation of the spirocyclic core, the aldehyde group is introduced typically by oxidation or selective functional group manipulation:
- Reduction of esters or halides to alcohols using reagents like lithium aluminum hydride (LiAlH4).
- Subsequent oxidation of primary alcohols to aldehydes using mild oxidants.
- Alternatively, direct formylation methods may be employed depending on the substituents present.
The exact reagents and conditions vary depending on the precursor and desired purity but generally follow standard organic synthesis protocols.
Experimental Data and Conditions
The following table summarizes typical reaction conditions and yields reported for the preparation of this compound and related derivatives:
Research Findings and Analysis
- The iodocyclization method provides a reliable route to the spirocyclic core with high regio- and stereoselectivity.
- The use of dry solvents and inert atmosphere is critical to avoid side reactions and degradation.
- Purification via silica gel chromatography ensures high purity (>95%) of the final aldehyde product.
- NMR and HRMS data confirm the structural integrity and successful synthesis of this compound.
- The synthetic protocols are scalable and reproducible, suitable for both research and potential industrial applications.
Summary Table of Key Preparation Steps
| Stage | Purpose | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Alcohol precursor synthesis | Building block preparation | LDA, Br2, LiAlH4, THF, Et2O | High yield, >80% |
| Iodocyclization | Spiro ring formation | Iodine, dry CH3CN, argon | Efficient cyclization, 75-90% yield |
| Oxidation to aldehyde | Introduction of aldehyde group | PCC, Swern oxidation, mild oxidants | Selective oxidation, 70-85% yield |
| Purification | Isolation of pure compound | Silica gel chromatography | Purity >95% confirmed by NMR/HRMS |
Q & A
Basic: What are the common synthetic routes for preparing 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde, and what key reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclization strategies to construct the spirocyclic framework, followed by oxidation to introduce the aldehyde group. For example, spirocyclic intermediates can be generated via acid-catalyzed cyclization of diols or ketones, as seen in analogous syntheses of carbostyril derivatives . Key conditions include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) for efficient cyclization.
- Oxidation reagents : Mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation of sensitive spiro systems.
- Temperature control : Low temperatures (−10°C to 0°C) to minimize side reactions.
Yield optimization requires careful monitoring of steric hindrance in the spiro core, which may impede aldehyde formation .
Advanced: How can computational modeling predict the reactivity and stability of this compound in different solvents?
Methodological Answer:
Density Functional Theory (DFT) calculations can model solvent effects on the compound’s conformational stability and reactivity. Steps include:
- Geometry optimization : Simulate the spirocyclic structure in solvents (e.g., water, DMSO) using solvation models like COSMO.
- Frontier Molecular Orbital (FMO) analysis : Evaluate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Transition state modeling : Assess activation barriers for reactions (e.g., aldehyde oxidation) under varying solvent polarities.
Studies on similar spiro compounds show that polar aprotic solvents stabilize the aldehyde group by reducing intramolecular strain .
Basic: What spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the spiro junction and aldehyde proton. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
- IR Spectroscopy : Confirm the aldehyde group via a strong C=O stretch ~1720 cm⁻¹.
- Mass Spectrometry (HRMS) : Verify molecular weight (C₈H₁₂O₃, MW 156.18) and fragmentation patterns to distinguish from isomers .
Advanced: What strategies resolve contradictions in reported NMR spectral data for spirocyclic carbaldehydes?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) that broaden peaks at room temperature.
- Isotopic labeling : Substitute ¹³C at the spiro carbon to simplify HMBC correlations.
- Comparative analysis : Cross-reference with X-ray crystallography data to validate assignments .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent aldehyde oxidation.
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
- Spill management : Neutralize with sodium bisulfite to convert residual aldehyde to non-volatile derivatives .
Advanced: How do steric and electronic factors in the spirocyclic framework influence the aldehyde group’s reactivity?
Methodological Answer:
- Steric effects : The spiro junction restricts access to the aldehyde, reducing nucleophilic addition rates. Kinetic studies using bulky nucleophiles (e.g., Grignard reagents) show lower yields compared to linear analogs.
- Electronic effects : Electron-withdrawing oxygen atoms in the dioxane ring increase electrophilicity of the aldehyde. This is confirmed by Hammett substituent constants (σ⁺) derived from reaction kinetics .
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Chromatography : Use silica gel columns with ethyl acetate/hexane (1:4) to separate polar aldehyde products.
- Recrystallization : Employ dichloromethane/hexane mixtures to exploit low solubility of the spiro compound at low temperatures.
- Distillation : Avoid due to thermal sensitivity; vacuum distillation may degrade the aldehyde .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of aldehyde oxidation in this compound?
Methodological Answer:
- Deuterium labeling : Substitute the aldehyde proton (C¹H=O → C²H=O) and measure rate changes in oxidation reactions. A primary KIE (k_H/k_D > 2) suggests rate-determining C–H bond cleavage.
- ¹⁸O tracing : Track oxygen incorporation during oxidation to distinguish between radical vs. ionic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
